molecular formula C19H20FN5O B5327011 1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one

1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one

Cat. No.: B5327011
M. Wt: 353.4 g/mol
InChI Key: MNGCCVBQGLJGNJ-UHFFFAOYSA-N
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Description

1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one is a complex organic compound belonging to the class of pyrazolopyridines.

Preparation Methods

The synthesis of 1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one involves multiple steps. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one involves its interaction with specific molecular targets. For instance, it can bind to poly (ADP-ribose) polymerase 1 (PARP-1), leading to the cleavage of this enzyme and activation of the apoptotic cascade. This results in the induction of cell death in cancer cells . The compound may also interact with other proteins and receptors, modulating various biological pathways.

Comparison with Similar Compounds

1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-2-17(25-10-5-9-21-25)19(26)24-11-8-16-14(12-24)18(23-22-16)13-6-3-4-7-15(13)20/h3-7,9-10,17H,2,8,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGCCVBQGLJGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC=C3F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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